ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate
Description
Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate is a structurally complex compound featuring a 2,5-dioxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group at the N1 position and an ethyl cysteinate moiety linked via a sulfur atom. The compound is of interest in biochemical and pharmaceutical research, particularly for studying protein interactions or enzyme modulation .
Properties
IUPAC Name |
ethyl 2-amino-3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-3-23-16(21)12(17)9-24-13-8-14(19)18(15(13)20)10-4-6-11(22-2)7-5-10/h4-7,12-13H,3,8-9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDGZLUOKVKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxyl derivatives.
Substitution: The cysteinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the dioxopyrrolidinyl group can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl group can form hydrogen bonds with amino acid residues. The cysteinate moiety can participate in covalent bonding with thiol groups in enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges : Analogs with complex substituents (e.g., chlorodifluoromethoxy groups in ) require specialized reagents and purification techniques, impacting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
